

Navigating the Identity and Mechanisms of ACP-319: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ACP-319

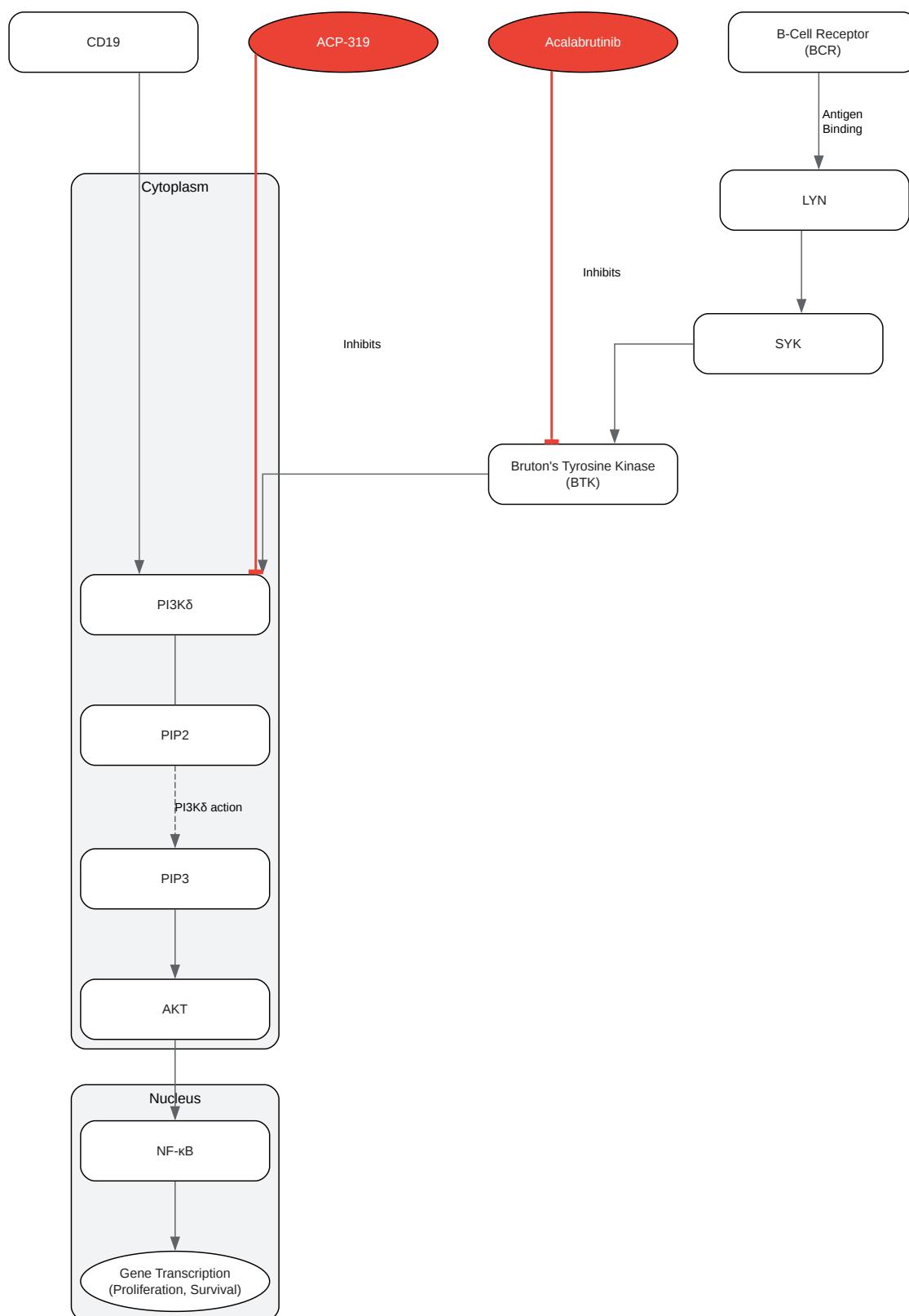
Cat. No.: B1574553

[Get Quote](#)

An Important Note on Compound Identity: The designation "ACP-319" has been applied to at least two distinct investigational compounds with fundamentally different mechanisms of action. This guide will address the compound most relevant to cell signaling and proliferation, a Phosphoinositide 3-kinase delta (PI3K δ) inhibitor, while also acknowledging the existence of a second, unrelated compound. Development of both agents has been discontinued.

Part 1: ACP-319, the PI3K δ Inhibitor

Core Mechanism of Action


ACP-319 (also known as AMG-319) is a second-generation, orally bioavailable inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ). The PI3K pathway is a critical signaling cascade downstream of the B-cell receptor (BCR), which is essential for the survival, proliferation, and trafficking of B-lymphocytes. In certain B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and some non-Hodgkin lymphomas, the BCR pathway is chronically active, driving tumor growth.

By selectively inhibiting PI3K δ , **ACP-319** was designed to disrupt this signaling cascade, thereby reducing downstream signaling through AKT and Bruton's tyrosine kinase (BTK), leading to decreased cell proliferation and survival. Preclinical studies demonstrated that combining **ACP-319** with a BTK inhibitor (acalabrutinib) resulted in more potent tumor control and extended survival in murine CLL models compared to either agent alone.^{[1][2][3]} This combination was shown to more effectively reduce NF- κ B signaling and the expression of anti-apoptotic proteins like BCL-xL and MCL-1.^[2]

While this mechanism indirectly impacts cell proliferation, the primary focus of research was on the BCR signaling pathway rather than direct modulation of cell cycle checkpoints (e.g., G1/S or G2/M arrest). The available literature does not provide evidence of **ACP-319** directly inducing cell cycle arrest through interactions with cyclins or cyclin-dependent kinases.

B-Cell Receptor Signaling Pathway Inhibition by **ACP-319**

The following diagram illustrates the intended mechanism of action for **ACP-319** within the B-cell receptor signaling pathway, in the context of its combination with acalabrutinib.

[Click to download full resolution via product page](#)

Caption: PI3K δ and BTK Inhibition in the BCR Signaling Pathway.

Quantitative Data from Clinical Trials

ACP-319 was evaluated in a Phase 1/2 clinical trial in combination with acalabrutinib for patients with relapsed/refractory B-cell non-Hodgkin lymphoma (NCT02328014). The maximum tolerated dose (MTD) for **ACP-319** was established at 50 mg twice daily (BID).[\[4\]](#)[\[5\]](#) The following tables summarize key efficacy and safety data from this study.

Table 1: Efficacy in Diffuse Large B-Cell Lymphoma (DLBCL) Subtypes

Patient Subtype	Overall Response Rate (ORR)	Complete Response (CR) Rate	Median Duration of Response
non-GCB DLBCL (n=16)	63%	25%	8.2 months
GCB DLBCL (n=9)	0%	0%	Not Applicable

Data from Part 2 of the study combining acalabrutinib 100 mg BID with **ACP-319** 50 mg BID.[\[5\]](#)[\[6\]](#)

Table 2: Common Adverse Events (AEs) ($\geq 40\%$ of patients)

Adverse Event	Incidence	Grade ≥ 3 Incidence
Increased ALT	52%	20%
Increased AST	48%	28%
Diarrhea	52%	12%
Fatigue	40%	0%
Rash	40%	12%

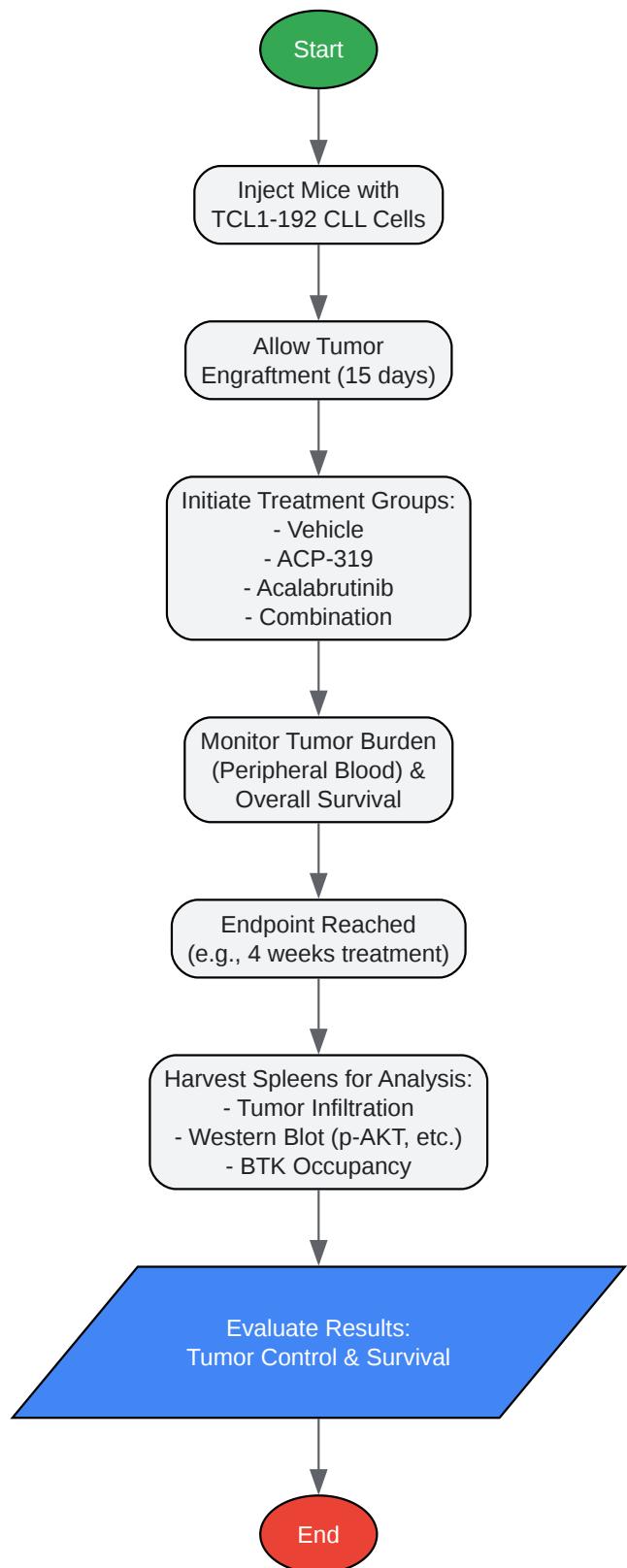
Data from the Phase 1 portion of the study.[\[6\]](#)

Experimental Protocols

Detailed protocols for assessing direct cell cycle arrest by **ACP-319** are not available in the published literature. However, the preclinical and clinical studies employed the following general methodologies:

1.4.1 Preclinical Murine Models

- Objective: To assess the *in vivo* efficacy of **ACP-319** alone and in combination with acalabrutinib.
- Model: TCL1-192 cell-injected mice, which serves as a model for aggressive CLL.[\[1\]](#)[\[2\]](#)
- Methodology:
 - Mice are injected with TCL1-192 cells.
 - After a set period to allow for tumor establishment (e.g., 15 days), treatment is initiated.[\[2\]](#)
 - Treatment groups typically include vehicle control, **ACP-319** as a single agent, acalabrutinib as a single agent, and the combination of both drugs.
 - Drugs are administered orally at specified doses and schedules.
 - Tumor burden is monitored by measuring leukemia cell counts in peripheral blood and by analyzing spleen size and cell counts upon study completion.[\[1\]](#)[\[2\]](#)
 - Survival is tracked over time and analyzed using Kaplan-Meier curves.
 - Spleen-residing tumor cells are harvested for pharmacodynamic analysis (e.g., Western blotting for signaling proteins like I κ B α , BCL-xL, and MCL-1).[\[2\]](#)


1.4.2 Phase 1/2 Clinical Trial Protocol (NCT02328014)

- Objective: To evaluate the safety, efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of acalabrutinib in combination with **ACP-319**.[\[4\]](#)
- Study Design: A two-part, open-label, dose-escalation (Part 1) and dose-expansion (Part 2) study.[\[4\]](#)

- Methodology:
 - Part 1 (Dose Escalation): Patients received acalabrutinib 100 mg BID with escalating doses of **ACP-319** (25 mg, 50 mg, or 100 mg BID) using a 3+3 design to determine the MTD.[4]
 - Part 2 (Dose Expansion): Patients received acalabrutinib at 100 mg BID and **ACP-319** at the established MTD (50 mg BID).[4][5]
 - Primary Endpoint: Safety and tolerability, including the rate of dose-limiting toxicities (DLTs).[6]
 - Secondary Endpoints: Overall response rate (ORR), duration of response (DOR), progression-free survival (PFS), PK, and PD (BTK occupancy and p-AKT inhibition).[6]
 - Assessments: Patients were monitored for adverse events, and tumor response was evaluated according to standard criteria for lymphoma. Blood samples were collected for PK and PD analysis.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines the typical workflow for the preclinical assessment of **ACP-319** in a CLL mouse model.

[Click to download full resolution via product page](#)

Caption: Preclinical Workflow for **ACP-319** in a CLL Mouse Model.

Part 2: ACP-319, the M1 Positive Allosteric Modulator (PAM)

A separate compound, also designated **ACP-319**, was under development by ACADIA Pharmaceuticals.[7][8] This molecule's mechanism of action is entirely different and unrelated to oncology.

- Class: Positive Allosteric Modulator of the Muscarinic M1 Receptor (M1 PAM).[7][9]
- Therapeutic Area: Central Nervous System (CNS) disorders.[9]
- Indication: Investigated for potential utility in treating cognitive deficits and psychosis in conditions like dementia and schizophrenia.[7]
- Development Status: Discontinued. ACADIA Pharmaceuticals announced in August 2022 that the development of this **ACP-319** was being discontinued as its profile did not support advancement into Phase 2 trials.[9][10]

Conclusion

The available scientific literature on compounds designated "**ACP-319**" does not support the creation of an in-depth guide focused on direct cell cycle arrest pathways. The most relevant compound, a PI3K δ inhibitor, acts on the B-cell receptor signaling pathway to impact cell proliferation and survival in B-cell malignancies. While effective in preclinical models and showing some clinical activity, its development in combination with acalabrutinib was halted, and further development is not planned.[4][5] The second compound with this name was an M1 PAM for CNS disorders, whose development was also discontinued.[9][10] Therefore, researchers seeking information on direct cell cycle inhibitors should look to other classes of compounds specifically designed to target cell cycle machinery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Combined BTK and PI3K δ inhibition with acalabrutinib and ACP-319 improves survival and tumor control in CLL mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.regionh.dk [research.regionh.dk]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ascopubs.org [ascopubs.org]
- 7. ir.acadia.com [ir.acadia.com]
- 8. ACP 319 - ACADIA Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. ir.acadia.com [ir.acadia.com]
- To cite this document: BenchChem. [Navigating the Identity and Mechanisms of ACP-319: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1574553#ACP-319-and-cell-cycle-arrest-pathways\]](https://www.benchchem.com/product/b1574553#ACP-319-and-cell-cycle-arrest-pathways)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com